molecular formula C7H11BrClN3 B13457975 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Cat. No.: B13457975
M. Wt: 252.54 g/mol
InChI Key: AJBKGBMPOQOHQG-UHFFFAOYSA-N
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Description

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused with a pyrazine ring, making it a unique scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves multiple steps:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives.

    Sonogashira Cross-Coupling: Introduction of different groups into the alkyne using Sonogashira cross-coupling.

    Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole.

    Cyclization Catalyzed by Gold: Cyclization of pyrazoles by alkyne groups catalyzed by gold.

    Final Cyclization by NaH: The final cyclization step involves the use of sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups.

    Cyclization Reactions: Formation of additional rings through cyclization processes.

    Oxidation and Reduction Reactions: Modifications of the pyrazole and pyrazine rings through oxidation or reduction.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cyclization Reactions: Catalysts like gold (AuCl3) and bases like sodium hydride (NaH) are used.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives .

Scientific Research Applications

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and antifungal activities.

    Medicine: Investigated for its potential as a kinase inhibitor and its role in cancer treatment.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings.

Properties

Molecular Formula

C7H11BrClN3

Molecular Weight

252.54 g/mol

IUPAC Name

3-bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride

InChI

InChI=1S/C7H10BrN3.ClH/c1-5-7(8)6-4-9-2-3-11(6)10-5;/h9H,2-4H2,1H3;1H

InChI Key

AJBKGBMPOQOHQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCNCC2=C1Br.Cl

Origin of Product

United States

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